molecular formula C8H12N2O3 B2567323 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1384713-18-1

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid

Cat. No.: B2567323
CAS No.: 1384713-18-1
M. Wt: 184.195
InChI Key: IUNGSZMPNLRHAE-UHFFFAOYSA-N
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Description

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid is a pyrazolone-based organic compound of significant interest in medicinal and organic chemistry research. Pyrazolones are a five-membered heterocyclic ring system containing two nitrogens and a ketone group, known for a broad spectrum of biological activities . These compounds are recognized as valuable precursors and core structures in the design of bioactive molecules, with documented activities including antimicrobial, antibacterial, anti-inflammatory, and antitumor effects . The high therapeutic potential of pyrazolone-related drugs makes this chemical framework an essential template in combinatorial and medicinal chemistry for developing novel chemotherapeutic agents . The structural motif of a pyrazolone ring linked to an acetic acid group, as seen in the closely related compound (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS# 70598-03-7), suggests potential utility as a building block for more complex molecular architectures or in metal ion extraction and separation processes . Researchers value this family of compounds for its synthetic versatility, which offers enormous scope for the creation of new derivatives in the field of medicinal chemistry . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNGSZMPNLRHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid typically involves the reaction of 1,3,5-trimethylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid typically involves the reaction of 1,3,5-trimethylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. This process produces an intermediate ester that is subsequently hydrolyzed to yield the final product. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for its utility in synthesizing more complex molecules.

Chemistry

In the field of chemistry, this compound serves as a vital building block for synthesizing complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactivity, making it an essential tool for chemists.

Biology

The compound has significant biological applications, particularly in enzyme inhibition studies and as a ligand in binding assays. Its interaction with specific molecular targets such as enzymes or receptors can modulate biological activity, which is crucial for drug development. For instance, research has identified its potential role as a CRTh2 receptor antagonist, suggesting its application in treating conditions like asthma and other inflammatory diseases .

Industrial Applications

In industry, this compound may be utilized in producing specialty chemicals or as an intermediate in synthesizing agrochemicals. Its ability to form various derivatives through substitution reactions enhances its applicability in creating tailored compounds for specific industrial needs.

Case Study 1: Enzyme Inhibition

A study explored the use of pyrazole derivatives similar to this compound as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The findings demonstrated that these compounds could effectively lower amyloid-beta levels in transgenic mouse models, indicating their potential therapeutic use in neurodegenerative diseases .

Case Study 2: Anticancer Research

Another investigation focused on synthesizing novel AMPK inhibitors derived from pyrazole structures. The research highlighted how modifications to the pyrazole ring could enhance biological activity against cancer cells. This exemplifies how this compound could serve as a precursor for developing anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, while the acetic acid moiety can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern critically influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents on Pyrazole Acetic Acid Linkage Molecular Formula Key Features Reference
2-[(Trimethyl-1H-pyrazol-4-yl)oxy]acetic acid 1,3,5-Trimethyl Ether (-O-) C₉H₁₄N₂O₃ High steric bulk; ether linkage may improve solubility in polar solvents
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-Methyl, 3-CF₃ Direct N-linkage C₇H₇F₃N₂O₂ Electron-withdrawing CF₃ enhances acidity; higher lipophilicity
2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid Dihydrochloride 1,3,5-Trimethyl C-linked amino group C₈H₁₄Cl₂N₃O₂ Amino group introduces zwitterionic properties; dihydrochloride salt improves aqueous solubility
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-Iodo, 3-CF₃ Direct N-linkage C₆H₅F₃IN₂O₂ Iodo substitution increases molecular weight and potential halogen bonding

Key Observations :

  • Trimethyl vs. CF₃/Iodo Substitution : Trimethyl groups (e.g., target compound) provide steric hindrance and moderate lipophilicity, whereas trifluoromethyl (CF₃) or iodo groups () enhance electron-withdrawing effects and molecular weight, impacting receptor binding and metabolic stability.
  • Ether vs.

Functional Group Modifications

Carboxylic Acid Derivatives
  • Amino Substitution: The amino group in 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride () introduces a zwitterionic character, increasing water solubility (318.4 g/mol vs. ~219.67 g/mol for the dihydrochloride salt) .
  • Rhodanine Hybrids: describes a rhodanine-thiazolidinone derivative with a pyrazole-acetic acid backbone. This hybrid structure likely exhibits distinct biological activity, as rhodanine derivatives are known for antimicrobial and antidiabetic properties .
Heterocyclic Additions
  • Furan-containing Analog: ’s (2-furylmethyl)(methyl)aminoacetic acid incorporates a furan ring, which may enhance π-π stacking interactions in biological targets .

Biological Activity

2-[(Trimethyl-1H-pyrazol-4-yl)oxy]acetic acid, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound this compound (C8H12N2O3) features a pyrazole ring substituted with a trimethyl group and an acetic acid moiety. The structural characteristics contribute to its interaction with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole compounds can inhibit key enzymes involved in tumor proliferation, such as cyclin-dependent kinases (CDKs). For instance, certain derivatives showed IC50 values in the low nanomolar range against cancer cell lines like MCF-7 and HCT-116, demonstrating potent cytotoxic effects .

CompoundCell LineIC50 (nM)
14MCF-745
14HCT-1166
14HepG-248

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS). For example, derivatives have shown effectiveness in reducing lipopolysaccharide (LPS)-induced inflammation in vitro by inhibiting the production of TNF-α and nitric oxide .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been investigated. Compounds similar to this compound have demonstrated activity against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications on the pyrazole ring and side chains can significantly influence potency and selectivity against specific biological targets. For example, the introduction of different substituents on the pyrazole ring has been linked to enhanced inhibitory effects on various kinases involved in cancer progression .

Case Studies

  • Anticancer Activity : A series of experiments demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells through cell cycle arrest mechanisms. Compound 14 was noted for causing a significant increase in early and late apoptosis among treated cells compared to controls .
  • CRTh2 Receptor Antagonism : High-throughput screening identified related compounds as antagonists of the CRTh2 receptor, suggesting potential applications in treating allergic conditions and asthma .

Q & A

Q. What advanced chromatographic methods quantify trace impurities in this compound?

  • Methodology : Use HPLC-DAD with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid). Validate method precision (RSD < 2%) and detection limits (LOD < 0.1 µg/mL) .

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